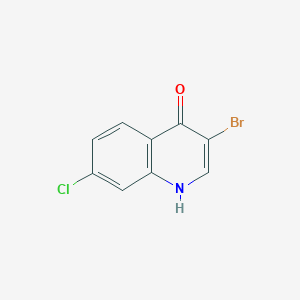

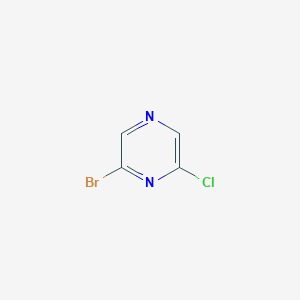

8-Bromo-4-chloro-2-methylquinazoline

Vue d'ensemble

Description

8-Bromo-4-chloro-2-methylquinazoline, also known as 8-BCMQ, is a synthetic organic compound that has been studied for its potential applications in various fields of science, such as synthetic chemistry, biochemistry, and pharmacology. This compound has a wide range of properties that make it an attractive option for research and development. 8-BCMQ has been studied for its use in synthesizing other compounds, its mechanism of action, and its biochemical and physiological effects. In

Applications De Recherche Scientifique

Synthesis Process Optimization

The synthesis of 8-Bromo-4-chloro-2-methylquinazoline and its derivatives is a focal point in medicinal chemistry due to their relevance in drug discovery. Nishimura and Saitoh (2016) emphasized the significance of process optimization by introducing the telescoping process in the synthesis of a key intermediate, 5-bromo-2-methylamino-8-methoxyquinazoline. This approach improved yield and purity, highlighting the importance of efficient synthesis methods in the medicinal chemistry field (Nishimura & Saitoh, 2016).

Antifungal Properties

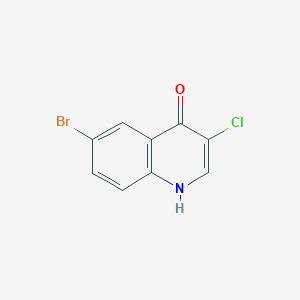

Gershon, Clarke, and Gershon (1996) explored the antifungal properties of 6-bromo-3-chloro-8-quinolinol and its derivatives. Their findings demonstrated that compounds with chlorine in the 3 position exhibited more pronounced fungitoxicity against a variety of fungi, underscoring the potential of these compounds in developing antifungal agents (Gershon, Clarke, & Gershon, 1996).

Antitumor and Antimicrobial Activities

The exploration of this compound derivatives for their biological activities has been a subject of interest. Lin and Loo (1978) synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines with significant antitumor activity against murine leukemias, showcasing the therapeutic potential of these compounds (Lin & Loo, 1978). Furthermore, Patel, Mistry, and Desai (2006) investigated the synthesis and antimicrobial activity of newer quinazolinones, contributing to the understanding of the antimicrobial properties of these compounds (Patel, Mistry, & Desai, 2006).

Safety and Hazards

Propriétés

IUPAC Name |

8-bromo-4-chloro-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPRCFVJSYYWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2Br)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592748 | |

| Record name | 8-Bromo-4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221298-75-5 | |

| Record name | 8-Bromo-4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B1287908.png)

![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)